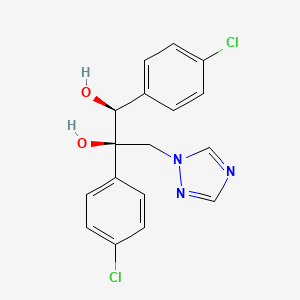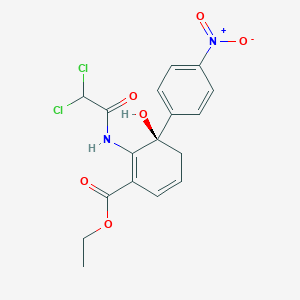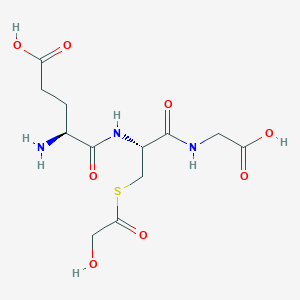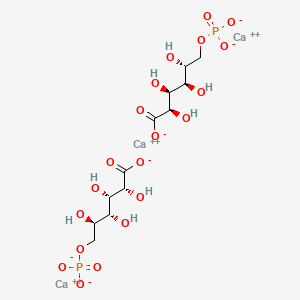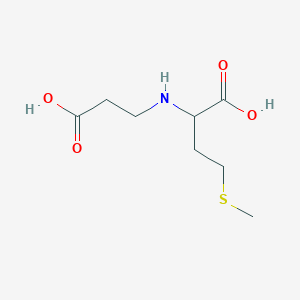
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is a quaternary ammonium compound with a unique structure that combines a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mécanisme D'action
The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-trimethyl chitosan: A quaternary ammonium compound with similar surfactant properties.
N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan: Another quaternary ammonium compound used for its antimicrobial and solubility-enhancing properties.
Uniqueness
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic carboxyethyl group. This structure provides it with excellent surfactant properties and makes it highly effective in disrupting cell membranes, which is not as pronounced in other similar compounds .
Propriétés
Numéro CAS |
94023-57-1 |
|---|---|
Formule moléculaire |
C18H41N3O4 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3 |
Clé InChI |
OEYISMOCJILKRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



